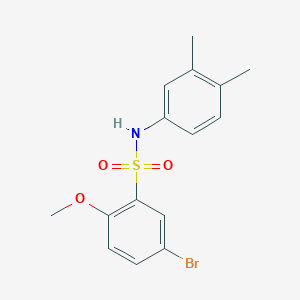
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of enzymes or bacterial growth. The compound binds to the active site of the target enzyme or bacterial cell wall, preventing the normal function of the target protein or cell. This inhibition leads to the disruption of the normal physiological processes of the target organism, resulting in its eventual death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide are dependent on the target enzyme or bacterial strain. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to exhibit potent inhibitory activity against several bacterial strains, including MRSA, which is a major cause of hospital-acquired infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments include its potent inhibitory activity against several enzymes and bacterial strains, its high purity, and its relatively low cost. However, the limitations of using the compound in lab experiments include its potential toxicity to cells and its limited solubility in water.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide. These include the identification of new target enzymes or bacterial strains, the optimization of the synthesis method to improve yield and purity, and the development of new analogs with improved potency and selectivity. Additionally, the compound has the potential to be used in the treatment of several diseases, including cancer and bacterial infections, and further research is needed to explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been extensively used in scientific research for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in several types of cancer cells. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to exhibit potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(8-11(10)2)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYTMAYPARWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate](/img/structure/B2478938.png)
![2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2478943.png)

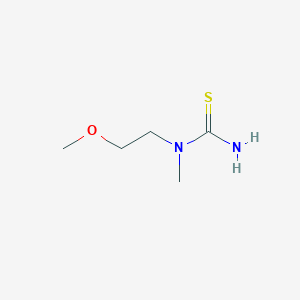

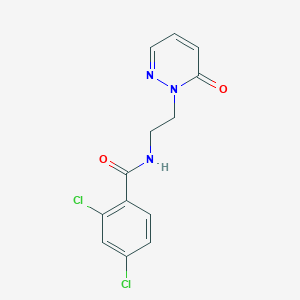
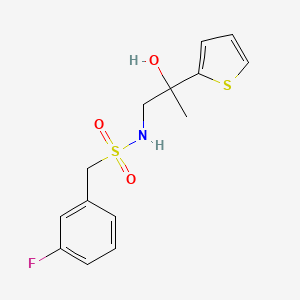
![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2478952.png)
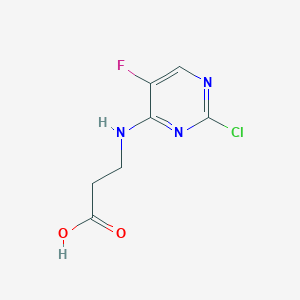
![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)